Cas no 28336-88-1 (2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid)

2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- Serine, 2-(hydroxymethyl)-N-[(phenylmethoxy)carbonyl]-
- 3-hydroxy-2-(hydroxymethyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- 2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid
- N-[(Benzyloxy)carbonyl]-2-(hydroxymethyl)serine
- DTXSID10606259
- SCHEMBL11588974
- 28336-88-1
- EN300-28283054
- 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXY-2-(HYDROXYMETHYL)PROPANOIC ACID
-
- インチ: InChI=1S/C12H15NO6/c14-7-12(8-15,10(16)17)13-11(18)19-6-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,13,18)(H,16,17)
- InChIKey: WPWSDIOGLASHFC-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC(CO)(CO)C(=O)O
計算された属性
- 精确分子量: 269.08995
- 同位素质量: 269.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- PSA: 116.09
2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283054-0.5g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 | |
Enamine | EN300-28283054-5.0g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-28283054-10g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 10g |
$4667.0 | 2023-09-08 | ||
Enamine | EN300-28283054-1g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 1g |
$1086.0 | 2023-09-08 | ||
Enamine | EN300-28283054-0.25g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-28283054-5g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 5g |
$3147.0 | 2023-09-08 | ||
Enamine | EN300-28283054-0.1g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-28283054-1.0g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-28283054-2.5g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-28283054-0.05g |
2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-2-(hydroxymethyl)propanoic acid |
28336-88-1 | 95.0% | 0.05g |
$912.0 | 2025-03-19 |
2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acidに関する追加情報
2-{(Benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic Acid: A Comprehensive Overview
The compound with CAS No. 28336-88-1, known as 2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid, is a highly specialized organic molecule with significant applications in the fields of pharmaceuticals, biotechnology, and chemical synthesis. This compound is characterized by its complex structure, which includes a benzyloxy group, a carbonylamino moiety, and hydroxyl functionalities. These features make it a versatile building block in organic chemistry and a key intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. Its unique structure allows for the incorporation of multiple functional groups, enabling researchers to explore its potential in drug delivery systems, enzyme inhibitors, and anti-inflammatory agents. For instance, the presence of the benzyloxy group enhances the molecule's stability and solubility, while the hydroxyl groups provide sites for further chemical modifications. This dual functionality makes it an ideal candidate for designing drugs with improved pharmacokinetic profiles.
One of the most promising applications of 2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid lies in its role as an intermediate in peptide synthesis. The carbonylamino group facilitates the formation of amide bonds, which are essential in constructing peptide chains. This has led to its widespread use in the synthesis of bioactive peptides and proteins, contributing to advancements in personalized medicine and targeted therapies.
In addition to its pharmaceutical applications, this compound has also found utility in the field of biotechnology. Its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, enabling the production of enantiomerically pure compounds. This is particularly valuable in industries such as agrochemicals and fine chemicals, where stereochemistry plays a critical role in determining product efficacy.
The latest research on this compound has focused on optimizing its synthesis pathways to enhance yield and reduce costs. Novel methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, have been employed to streamline its production. These advancements not only improve scalability but also pave the way for large-scale industrial applications.
Furthermore, computational chemistry tools have been utilized to predict the compound's interactions with biological systems. Molecular docking studies have revealed potential binding affinities with key enzymes and receptors, suggesting its role as a lead compound in drug discovery programs. Such insights underscore the importance of this molecule in advancing our understanding of structure-activity relationships (SAR) and rational drug design.
In conclusion, 2-{(benzyloxy)carbonylamino}-3-hydroxy-2-(hydroxymethyl)propanoic acid stands as a testament to the ingenuity of modern organic chemistry. Its multifaceted structure and diverse applications continue to drive innovation across various scientific disciplines. As research progresses, this compound is poised to play an even greater role in shaping the future of pharmaceuticals and biotechnology.
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